
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a sec-butyl group attached to a propanamide backbone, which is further connected to a 2,5-dioxopyrrolidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves the reaction of sec-butylamine with 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact while maximizing productivity.
Analyse Des Réactions Chimiques
Types of Reactions
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other derivatives.
Substitution: The sec-butyl group or other parts of the molecule can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Applications De Recherche Scientifique
n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as an active ingredient in formulations targeting specific diseases.
Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of polymers, coatings, and specialty chemicals.
Mécanisme D'action
The mechanism by which n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes, receptors, or other molecular targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary, but common mechanisms include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)butanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)pentanamide
- n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)hexanamide
Uniqueness
Compared to similar compounds, n-(Sec-butyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide stands out due to its specific chain length and the positioning of functional groups. These structural differences can influence its reactivity, stability, and interactions with other molecules, making it uniquely suited for certain applications. For instance, the propanamide backbone may confer distinct solubility and binding properties compared to butanamide or pentanamide analogs.
Propriétés
Formule moléculaire |
C11H18N2O3 |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
N-butan-2-yl-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-8(2)12-9(14)6-7-13-10(15)4-5-11(13)16/h8H,3-7H2,1-2H3,(H,12,14) |
Clé InChI |
ZQFDIHVFESHHJK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(=O)CCN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


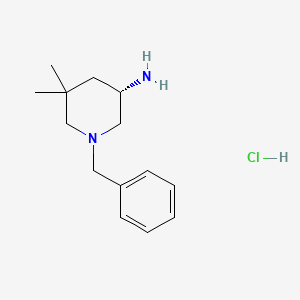
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B14900142.png)
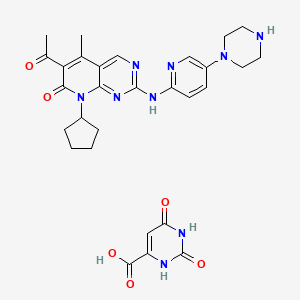
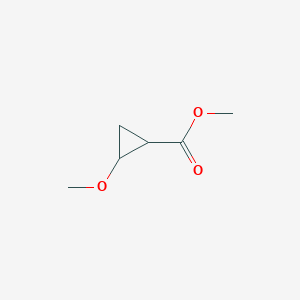
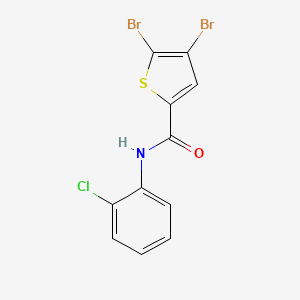
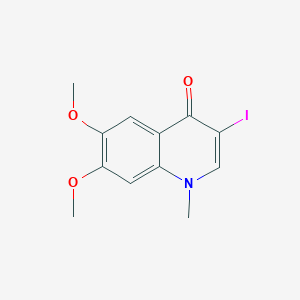
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)
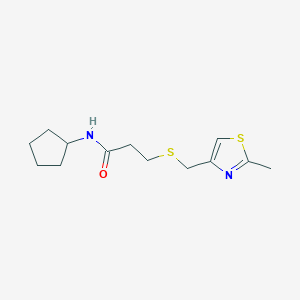


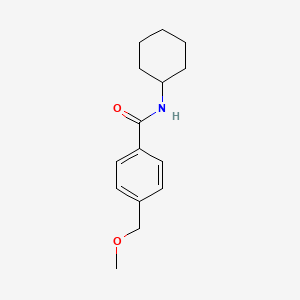
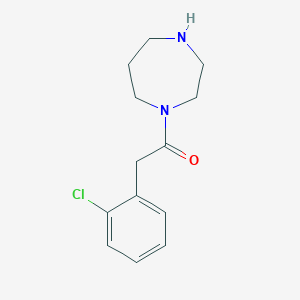

![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
